molecular formula C48H74O14 B018418 Ivermectin CAS No. 70161-11-4

Ivermectin

Cat. No. B018418
CAS RN: 70161-11-4
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-XPNPUAGNSA-N
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Description

Synthesis Analysis

Ivermectin is synthesized through a process of chemical hydrogenation of avermectins, a group of compounds also produced by Streptomyces avermitilis. These avermectins are broad-spectrum antiparasitic agents, and their hydrogenation leads to the production of ivermectin. Advances in biotechnology have enabled the production of ivermectin by fermentation using genetically modified strains of S. avermitilis, which is a more direct and potentially cost-effective method than chemical synthesis (Gaisser et al., 2003); (Zhang et al., 2006).

Molecular Structure Analysis

Ivermectin's molecular structure is characterized by a macrocyclic lactone ring. It is a mixture of two chemically modified derivatives of avermectin, known as 22,23-dihydroavermectin B1a and B1b. This structural modification, specifically the hydrogenation of the C22-C23 double bond in avermectins, is critical for its antiparasitic activity. The molecule's complexity and its potent activity against parasites are attributed to this unique structure.

Chemical Reactions and Properties

The chemical properties of ivermectin allow it to bind selectively to glutamate-gated chloride channels in invertebrate muscle and nerve cells, causing increased permeability to chloride ions, hyperpolarization of the nerve, and ultimately paralysis and death of the parasite. This specificity highlights the importance of ivermectin's chemical structure in its mode of action. The drug also has other targets, such as P2X4 purinoceptors and certain gamma-aminobutyric acid (GABA) receptors, although these actions are more relevant to its effects in mammals and are not the primary mechanism of antiparasitic activity.

Physical Properties Analysis

Ivermectin is a semi-synthetic compound with a high molecular weight and low solubility in water, which influences its formulation and administration routes. It is typically administered orally, topically, or by injection in various formulations designed to enhance its absorption and distribution to reach parasitic targets effectively.

Chemical Properties Analysis

The chemical stability of ivermectin, combined with its lipophilicity, allows for effective distribution within the host organism to reach ectoparasites and endoparasites alike. Its broad spectrum of activity is attributed to its ability to interact with multiple types of ion channels in parasites, a property that stems from its complex chemical structure.

Scientific Research Applications

  • Antiviral Research : Ivermectin is known to inhibit the replication of SARS-CoV-2 in vitro, suggesting potential benefits in humans that warrant further investigation (Caly et al., 2020).

  • Treatment of Parasites : It has revolutionized the treatment of nematode and arthropod parasites in animals and is used for controlling filariases in humans (Geary, 2005). Originally developed for veterinary science, it's now applied in human medicine for parasite control (Campbell, 2012).

  • Anticancer Potential : Ivermectin may serve as an anticancer drug, inhibiting tumor cell proliferation and promoting programmed cell death (Tang et al., 2020). It induces PAK1-mediated cytostatic autophagy, caspase-dependent apoptosis, and immunogenic cell death in cancer cells (Liu et al., 2020).

  • Environmental Impact : While effective in controlling parasites in livestock, ivermectin can have lethal and sublethal effects on dung beetles when released into the environment (Rodríguez-Vivas et al., 2021).

  • Broad Medical Applications : Recognized for its antibacterial, antiviral, and anti-cancer properties, ivermectin contributes significantly to global public health (Crump, 2017).

  • Expanded Role in Parasitic Infections : Its role has expanded in treating multiple parasitic infections, including scabies, pediculosis, soil-transmitted helminths, gnathostomiasis, and myiasis (Fox, 2006).

  • Cutaneous Applications : Developed for cutaneous use against parasites, it is available in a 0.5% concentration for skin application (Emelyanova & Shumakovich, 2020).

  • Veterinary and Human Medicine : Ivermectin is a critical drug in both veterinary and human medicine for controlling parasitic infections, but resistance is an issue, and its mode of action is not fully understood (Laing et al., 2017).

  • Malaria Transmission Reduction : It shows potential in reducing malaria transmission by killing mosquitoes and inhibiting the replication of various viruses (Chaccour et al., 2020).

  • Mechanism of Action : Ivermectin acts by activating glutamate-gated Cl channels and targeting several ligand-gated ion channels and receptors, which helps in killing parasites (Chen & Kubo, 2017).

Safety And Hazards

Ivermectin is generally safe for its approved uses, but it can interact with other medications like blood-thinners . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death . Misuse and overdose of ivermectin are increasing, and in some cases, people have taken veterinary products intended for use in large animals such as horses, sheep, and cattle .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivermectin B1a

CAS RN

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
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Record name Ivermectin B1a
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Record name Ivermectin B1a
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
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Record name Ivermectin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVERMECTIN B1A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124,000
Citations
S Omura - International journal of antimicrobial agents, 2008 - Elsevier
Ivermectin is a drug that many people will never have heard of. Yet thousands of villagers of all ages in communities scattered throughout the remotest parts of Africa and Latin America …
Number of citations: 381 www.sciencedirect.com
EA Ottesen, W Campbell - Journal of antimicrobial …, 1994 - academic.oup.com
… the GABA and ivermectin receptors are significantly different. Ivermectin is toxic to arthropods as well as nematodes, and photoaffinity labelling has identified specific ivermectin binding …
Number of citations: 253 academic.oup.com
S Õmura, A Crump - Nature Reviews Microbiology, 2004 - nature.com
Since its introduction more than 20 years ago, ivermectin has proved to be one of the most successful therapeutic drugs in veterinary medicine, as well as the basis of one of the most …
Number of citations: 329 www.nature.com
R Laing, V Gillan, E Devaney - Trends in parasitology, 2017 - cell.com
Ivermectin is one of the most important drugs in veterinary and … In the field of veterinary medicine, resistance to ivermectin is now … , we question whether ivermectin could have additional …
Number of citations: 398 www.cell.com
MJ Turner, JM Schaeffer - Ivermectin and abamectin, 1989 - Springer
… Nicholson R, Robinson PS, Palmer PJ, Casida JE (1988) Ivermectin-stimulated release of … Schaeffer JM, Bergstrom AR (in press) The effect of ivermectin on chloride uptake by rat …
Number of citations: 266 link.springer.com
M Popp, M Stegemann, MI Metzendorf… - Cochrane Database …, 2021 - cochranelibrary.com
… ivermectin compared to no treatment, placebo, or standard of care. No study compared ivermectin to an … One study investigated ivermectin for prevention of SARS‐CoV‐2 infection. Eight …
Number of citations: 251 www.cochranelibrary.com
WC Campbell - 2012 - books.google.com
… Ivermectin was introduced to the marketplace as an antiparasitic drug in 1981, and … The efficacy of ivermectin against nematode and arthropod parasites is unprecedented in potency …
Number of citations: 664 books.google.com
WL Shoop - Parasitology Today, 1993 - cell.com
In this review of ivermectin resistance, Wesley Shoop discusses the definition of resistance, catalogs all known cases of ivermectin resistance, argues that avermectins and milbemycins …
Number of citations: 168 www.cell.com
AL Dourmishev, LA Dourmishev… - International journal of …, 2005 - Wiley Online Library
Ivermectin is a synthetic derivative of the antiparasitic class of compounds known as avermectins. It is a macrolide endectocide with activity against both endoparasites with cutaneous …
Number of citations: 284 onlinelibrary.wiley.com
D Gupta, AK Sahoo, A Singh - Brazilian Journal of Infectious Diseases, 2020 - SciELO Brasil
… ivermectin on importin α/ß mediated transport system, Based on this conjecture, the role of ivermectin … Until now, in only single in vitro study, the efficacy of ivermectin against coronavirus …
Number of citations: 108 www.scielo.br

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